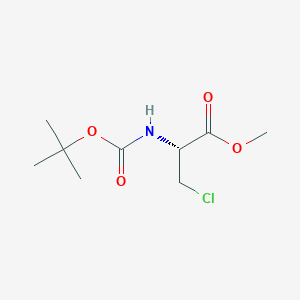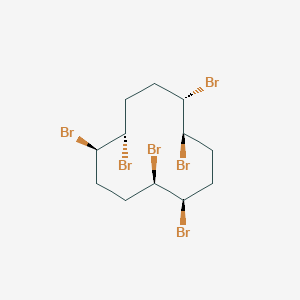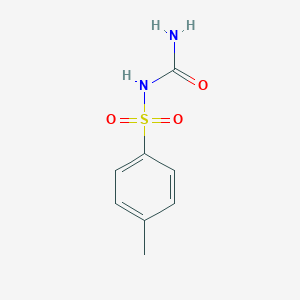
Säuregrün 50
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Green 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, personal care products, and textiles
Safety and Hazards
Acid Green 50 can be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this substance .
Zukünftige Richtungen
Acid Green 50–PVA composite films have shown high optical limiting efficiency due to strong reverse saturable absorption at a certain wavelength, making them potential candidates for eye and sensor protection devices . These low-cost, versatile, and environmentally friendly AG 50–PVA films hold promise to produce efficient optical devices for photonic applications .
Wirkmechanismus
Green 5 exerts its effects primarily through its interaction with light, absorbing specific wavelengths and reflecting others to produce its characteristic color. The molecular targets and pathways involved include:
Chromophore Interaction: The anthraquinone core acts as a chromophore, absorbing light in the visible spectrum.
Electron Transfer: The sulfonic acid groups facilitate electron transfer, enhancing the stability and intensity of the color.
Biochemische Analyse
Biochemical Properties
Acid Green 50 interacts with various biomolecules due to its chemical structure. It has been observed to form composite films with polyvinyl alcohol (PVA), showing good linear absorption at 650 nm wavelength due to the presence of π‒conjugated electrons in the Acid Green 50 dye molecules . This interaction suggests that Acid Green 50 could potentially interact with other biomolecules, such as enzymes and proteins, in a similar manner.
Molecular Mechanism
The molecular mechanism of Acid Green 50 is largely based on its interaction with other molecules. For instance, it has been shown to interact with PVA, forming composite films with unique optical properties . The exact nature of these interactions, including any potential enzyme inhibition or activation, remains to be fully elucidated.
Temporal Effects in Laboratory Settings
The stability and degradation of Acid Green 50 over time in laboratory settings have not been extensively studied. Its use in composite films suggests that it may have a degree of stability suitable for long-term applications .
Transport and Distribution
Its interactions with other molecules, such as PVA, suggest that it may be capable of interacting with transporters or binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Green 5 is synthesized through a multi-step process involving the reaction of anthraquinone derivatives with sulfonating agents. The key steps include:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups.
Amination: The sulfonated anthraquinone is then reacted with aromatic amines to form the desired diimino compound.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of Green 5 involves large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Continuous Stirred Tank Reactors (CSTR): for sulfonation.
Batch Reactors: for amination.
Filtration and Drying: to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Green 5 undergoes several types of chemical reactions, including:
Oxidation: Green 5 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Vergleich Mit ähnlichen Verbindungen
Green 5 is unique due to its high stability and intense color. Similar compounds include:
Acid Green 25: Another anthraquinone-based colorant with similar properties.
Disodium 2,2’-[(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate)]: A closely related compound with slight variations in structure and color intensity.
Green 5 stands out due to its superior stability and versatility in various applications, making it a preferred choice in many industries.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Acid Green 50 can be achieved through a multi-step process starting with the condensation of 2-naphthol with phthalic anhydride, followed by diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "2-naphthol", "phthalic anhydride", "N,N-dimethylaniline", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-naphthol with phthalic anhydride in the presence of sulfuric acid to form 2-(2'-hydroxyphenyl)benzoic acid.", "Step 2: Diazotization of 2-(2'-hydroxyphenyl)benzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: Coupling of the diazonium salt with N,N-dimethylaniline in the presence of sodium hydroxide to form Acid Green 50.", "Step 4: Purification of Acid Green 50 by recrystallization from ethanol/water mixture." ] } | |
CAS-Nummer |
3087-16-9 |
Molekularformel |
C27H26N2NaO7S2 |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-(2-hydroxy-3,6-disulfonaphthalen-1-yl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36); |
InChI-Schlüssel |
WCPVWGORDJAZNB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na] |
Andere CAS-Nummern |
3087-16-9 |
Physikalische Beschreibung |
Dark blue or dark green powder or granules |
Piktogramme |
Irritant |
Synonyme |
N-[4-[[4-(Dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-methanaminium Inner Salt Sodium Salt; C.I. Acid Green 50; C.I. Acid Green 50 Monosodium Salt; Lissamine Green BN; 12078 Green; Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)







